N-[3-(methylsulfanyl)phenyl]-2-[2-oxo-3-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide
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Overview
Description
N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrrolidine ring, a sulfonyl group, and a dihydropyridine moiety, making it an interesting subject for scientific investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine-1-sulfonyl intermediate, followed by the introduction of the dihydropyridine moiety. The final step involves the acylation of the intermediate with 3-(methylsulfanyl)phenyl acetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the dihydropyridine moiety can be reduced to a hydroxyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-3-(PYRROLIDINE-1-YL)ACETAMIDE]: Lacks the sulfonyl group, which may affect its biological activity.
N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]PROPIONAMIDE: Contains a propionamide group instead of an acetamide group, potentially altering its chemical properties.
Uniqueness
N-[3-(METHYLSULFANYL)PHENYL]-2-[2-OXO-3-(PYRROLIDINE-1-SULFONYL)-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21N3O4S2 |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
InChI |
InChI=1S/C18H21N3O4S2/c1-26-15-7-4-6-14(12-15)19-17(22)13-20-9-5-8-16(18(20)23)27(24,25)21-10-2-3-11-21/h4-9,12H,2-3,10-11,13H2,1H3,(H,19,22) |
InChI Key |
YGRJPLWFBXOFOO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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